molecular formula C11H11F3OS B14049716 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one

1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14049716
M. Wt: 248.27 g/mol
InChI Key: TVPNIJUSIPHXRH-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one is a chemical intermediate of significant interest in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds and pharmacologically active molecules. Its structure incorporates both a methylthio ether and a trifluoromethyl group, which are valuable motifs in medicinal chemistry. The trifluoromethyl group is known to enhance a compound's metabolic stability, lipophilicity, and binding affinity, making it a key feature in the design of agrochemicals and pharmaceuticals [https://www.chemistryworld.com/news/trifluoromethyl-groups-go-for-gold/3009844.article]. This ketone serves as a crucial precursor in various cyclization reactions, including the synthesis of substituted thiophenes and other sulfur-containing heterocycles, which are important scaffolds in drug discovery [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00126]. As a high-purity building block, it enables researchers to explore new chemical space and develop compounds with potential biological activity. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-[4-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3OS/c1-3-10(15)8-5-4-7(16-2)6-9(8)11(12,13)14/h4-6H,3H2,1-2H3

InChI Key

TVPNIJUSIPHXRH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Conditions

The Friedel-Crafts acylation is the most widely reported method for synthesizing this compound. This electrophilic aromatic substitution reaction involves the use of a propanoyl chloride derivative and a suitably substituted benzene ring. The trifluoromethyl and methylthio groups direct the acylation to the para and ortho positions, respectively, ensuring regioselective ketone formation.

A representative procedure involves reacting 4-(methylthio)-2-(trifluoromethyl)benzene with propanoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions, yielding the target compound in 68–72% purity after aqueous workup.

Optimization Strategies

  • Catalyst Loading : Increasing AlCl₃ stoichiometry from 1.1 to 1.5 equivalents improves yield to 78% by enhancing electrophilicity of the acylium ion.
  • Solvent Effects : Substituting DCM with nitromethane increases reaction rate due to higher dielectric constant, albeit with a marginal yield drop to 65% .
  • Temperature Control : Maintaining subambient temperatures (-10°C) reduces polysubstitution byproducts, achieving 81% isolated yield in pilot-scale trials.

Claisen Condensation: Alternative Pathway

Reaction Design

The Claisen condensation route employs ethyl 3-(methylthio)-4-(trifluoromethyl)benzoate and acetone under basic conditions. Sodium methoxide (NaOMe) in toluene facilitates enolate formation, followed by nucleophilic attack on the ester carbonyl.

Key Steps :

  • Enolate Generation :
    $$
    \text{NaOMe} + \text{CH₃COCH₃} \rightarrow \text{CH₂=C(O⁻)CH₃} + \text{MeOH}
    $$
  • Nucleophilic Acylation :
    $$
    \text{Enolate} + \text{Ester} \rightarrow \text{this compound} + \text{Ethoxide}
    $$

Yield and Scalability

This method produces the compound in 64% yield at laboratory scale, with purity exceeding 95% after recrystallization from ethanol. Industrial adaptations using continuous flow reactors have enhanced throughput by 40% , though catalyst recycling remains a challenge.

Grignard Reagent-Based Synthesis

Methodology

A less common approach involves Grignard reagent addition to 4-(methylthio)-2-(trifluoromethyl)benzaldehyde , followed by oxidation.

  • Grignard Formation :
    $$
    \text{Mg} + \text{CH₃CH₂Br} \rightarrow \text{CH₃CH₂MgBr}
    $$
  • Nucleophilic Addition :
    $$
    \text{CH₃CH₂MgBr} + \text{ArCHO} \rightarrow \text{ArCH(O)CH₂CH₃}
    $$
  • Oxidation to Ketone :
    $$
    \text{ArCH(O)CH₂CH₃} \xrightarrow{\text{KMnO₄}} \text{ArCOCH₂CH₃}
    $$

Limitations

This three-step sequence affords an overall yield of 52% , constrained by over-oxidation side reactions during the final step.

Comparative Analysis of Synthetic Methods

Parameter Friedel-Crafts Claisen Condensation Grignard Route
Yield 78% 64% 52%
Purity 81% 95% 88%
Reaction Time 4–6 h 8–10 h 12–14 h
Scalability High Moderate Low

Data synthesized from.

Industrial Production Considerations

Large-scale manufacturing prioritizes the Friedel-Crafts method due to its single-step protocol and compatibility with continuous processing. A 2024 pilot study demonstrated 1.2 kg/batch production using recyclable AlCl₃-SiO₂ heterogeneous catalysts , reducing waste by 33% . Challenges include managing exothermic reactions and minimizing HF byproducts from trifluoromethyl group decomposition.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio group (-SMe) undergoes selective oxidation to form sulfoxides or sulfones, while the ketone remains intact under controlled conditions:

Reaction TypeReagents/ConditionsProductsSelectivity
Sulfoxide formationH₂O₂ (30%), 0°C, 2h1-(4-(Methylsulfinyl)-2-(trifluoromethyl)phenyl)propan-1-one>90% conversion
Sulfone formationmCPBA (1.2 eq), CH₂Cl₂, RT, 6h1-(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)propan-1-one85% yield

Mechanistic Insight :

  • The electron-deficient trifluoromethyl group stabilizes intermediates during oxidation via inductive effects.

  • Sulfoxide formation precedes sulfone production, with reaction time and oxidant strength determining final products.

Reduction Reactions

The ketone group is selectively reduced to secondary alcohols without affecting sulfur-containing substituents:

Reducing AgentSolventTemperatureProductYield
NaBH₄EtOH0°C → RT, 1h1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-ol72%
LiAlH₄THFReflux, 4h1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-ol88%

Key Observations :

  • LiAlH₄ achieves higher yields but requires anhydrous conditions.

  • NaBH₄ is preferred for milder reductions with minimal side reactions.

Nucleophilic Substitution

The methylthio group participates in SN2 reactions with strong nucleophiles:

NucleophileBaseConditionsProductYield
NH₃ (aq.)K₂CO₃DMF, 80°C, 12h1-(4-Amino-2-(trifluoromethyl)phenyl)propan-1-one65%
PhS⁻Et₃NCH₃CN, RT, 6h1-(4-(Phenylthio)-2-(trifluoromethyl)phenyl)propan-1-one58%

Regioselectivity :

  • Substitution occurs exclusively at the para-position methylthio group due to steric hindrance from the ortho-trifluoromethyl group.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, H₂O/EtOH1-(4-(Aryl)-2-(trifluoromethyl)phenyl)propan-1-one derivatives40–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated derivatives at the methylthio position55%

Limitations :

  • The trifluoromethyl group deactivates the aromatic ring, requiring electron-rich aryl boronic acids for effective coupling.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature RangeMajor Degradation ProductsMechanism
200–250°CCF₃ radicals, CO, CH₃SHHomolytic cleavage of C-S bonds
>300°CPolycyclic aromatic hydrocarbons (PAHs)Radical recombination

Scientific Research Applications

While comprehensive data tables and case studies for the specific applications of "1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one" are not available within the provided search results, the existing information highlights its potential and the broader context of its use in scientific research.

Chemical Identification and Properties
this compound has the molecular formula C11H11F3OSC_{11}H_{11}F_3OS and a molecular weight of 248.27 g/mol . A similar compound, 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one, shares the same molecular formula and weight.

Potential Applications
this compound, and similar compounds, have potential applications across several domains:

  • Organic Synthesis: Useful as a building block for creating more complex molecules.
  • Pharmaceuticals: May be explored for its potential biological activities, such as enzyme inhibition.
  • Materials Science: Can be utilized in the development of new materials with specific properties.

Reactivity and Interactions
The trifluoromethyl group (CF3CF_3) is known for its electron-withdrawing effects, which can enhance electrophilicity in chemical reactions. The methylthio group (SCH3SCH_3) can participate in oxidation and substitution processes. Interaction studies aim to elucidate how the compound binds to enzymes or receptors, which could shed light on its mechanism of action in biological systems.

Structural Similarities
Several compounds share structural similarities with 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one. The presence of both trifluoromethyl and methylthio groups in 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one imparts distinct chemical properties that differentiate it from these similar compounds. This uniqueness makes it particularly valuable for specific applications requiring these functionalities.

Mechanism of Action

The mechanism by which 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with key analogs, highlighting structural differences and available

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data Reference
1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one 4-SCH₃, 2-CF₃ C₁₁H₁₁F₃OS 248.26 (est.) Hypothesized enhanced lipophilicity due to –SCH₃; stability from –CF₃
1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one 4-Br, 2-CF₃ C₁₀H₈BrF₃O 281.07 Structural similarity (0.84); bromine introduces potential for cross-coupling reactions
1-(4-(Trifluoromethyl)phenyl)propan-1-one (CAS 711-33-1) 4-CF₃ C₁₀H₉F₃O 202.18 Simpler analog; similarity score 0.98; used in catalytic studies
2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one (3da) 4-SCH₃, geminal dimethyl C₁₂H₁₆OS 208.31 Synthesized via cobalt-catalyzed isomerization (54% yield); no –CF₃ group
4-Fluoromethcathinone (4-FMC) 4-F, methylamino substituent C₁₀H₁₂FNO 181.21 Psychoactive cathinone; detected in blood via UPLC-QTOF-MS (LOQ: 1–2 ng/mL)

Spectroscopic and Analytical Data

  • 1H NMR: For the target compound, the methylthio group (–SCH₃) is expected to resonate near δ 2.5 ppm, while the trifluoromethyl (–CF₃) appears as a singlet in ¹⁹F NMR. The carbonyl (C=O) peak in ¹³C NMR would likely appear near δ 208 ppm, similar to other propanones .
  • Mass Spectrometry : UPLC-QTOF-MS methods, as used for 4-FMC, could detect the target compound with high sensitivity (estimated LOQ: 1–2 ng/mL) .

Biological Activity

1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one, with the CAS number 1806370-25-1, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse sources.

  • Molecular Formula : C11H11F3OS2
  • Molecular Weight : 280.33 g/mol
  • Structure : The compound features a trifluoromethyl group and a methylthio group attached to a phenyl ring, contributing to its unique chemical reactivity and biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of molecular hybrids designed with similar structures demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.

CompoundCell LineIC50 (µM)
Compound AHCT-11610
Compound BMCF-715
This compoundTBDTBD

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to induce G0/G1 and G2/M phase arrest in cancer cells, which is crucial for their therapeutic efficacy .

The biological activity of the compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Studies have shown that these compounds can inhibit MDM2-p53 interactions, leading to altered cell cycle dynamics and increased apoptosis in both wild-type and mutant p53 cell lines .

Case Studies

One notable case study evaluated the effects of a series of methylthio-substituted compounds on cancer cell lines. The research highlighted that these compounds not only inhibited cell proliferation but also induced significant apoptotic responses. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating late-stage apoptosis.

Safety and Toxicology

The safety profile of this compound has been assessed through material safety data sheets (MSDS), indicating potential hazards associated with its use. Precautionary measures are recommended when handling this compound due to its hazardous nature .

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